molecular formula C20H16F3NO5 B214107 2-(3,4-dimethoxyphenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide

2-(3,4-dimethoxyphenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide

Cat. No. B214107
M. Wt: 407.3 g/mol
InChI Key: SDDPIFDUJZENCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMTFMA and is synthesized using a specific method that involves several steps.

Mechanism of Action

The mechanism of action of DMTFMA involves the inhibition of specific enzymes and proteins that are involved in various biological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. DMTFMA also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
DMTFMA has been found to have several biochemical and physiological effects, including the reduction of inflammation, inhibition of cancer cell growth, and antibacterial activity. It has also been shown to have an effect on the central nervous system, leading to the reduction of anxiety and depression-like symptoms in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMTFMA in lab experiments is its high potency and selectivity towards specific targets. However, its limited solubility in water can make it challenging to use in certain experimental setups. Additionally, its potential toxicity and lack of long-term safety data can limit its use in certain applications.

Future Directions

There are several future directions for the research and development of DMTFMA. One potential direction is the investigation of its potential as a therapeutic agent for various inflammatory diseases, including arthritis and asthma. Another direction is the development of novel drug delivery systems that can improve its solubility and bioavailability. Additionally, further studies are needed to explore its potential as a material science candidate, including its use in the development of sensors and other electronic devices.
Conclusion:
In conclusion, DMTFMA is a chemical compound that has shown promise in scientific research for its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in various applications.

Synthesis Methods

The synthesis of DMTFMA involves a multi-step process that includes the condensation of 2-hydroxy-4-trifluoromethylcoumarin with 3,4-dimethoxybenzaldehyde, followed by the reaction with N-acetylglycine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

DMTFMA has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development.

properties

Product Name

2-(3,4-dimethoxyphenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide

Molecular Formula

C20H16F3NO5

Molecular Weight

407.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]acetamide

InChI

InChI=1S/C20H16F3NO5/c1-27-15-6-3-11(7-17(15)28-2)8-18(25)24-12-4-5-13-14(20(21,22)23)10-19(26)29-16(13)9-12/h3-7,9-10H,8H2,1-2H3,(H,24,25)

InChI Key

SDDPIFDUJZENCD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)OC

Origin of Product

United States

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